3-Amino-1-(2-methylfuran-3-yl)propan-1-one
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Overview
Description
3-Amino-1-(2-methylfuran-3-yl)propan-1-one is an organic compound with the molecular formula C8H11NO2 It features a furan ring substituted with an amino group and a propanone chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylfuran-3-yl)propan-1-one typically involves the reaction of 2-methylfuran with appropriate reagents to introduce the amino and propanone functionalities. One common method involves the following steps:
Nitration: 2-Methylfuran is nitrated to form 2-methyl-3-nitrofuran.
Reduction: The nitro group is reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Acylation: The resulting 3-amino-2-methylfuran is then acylated with an appropriate acylating agent, such as acetyl chloride, to introduce the propanone group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and automated purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2-methylfuran-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
Oxidation: Oxidation of the furan ring can lead to the formation of furanones.
Reduction: Reduction of the carbonyl group results in the formation of alcohols.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
3-Amino-1-(2-methylfuran-3-yl)propan-1-one has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies to understand its biological activity and potential as a drug candidate.
Industrial Applications: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2-methylfuran-3-yl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the furan ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-2-methyl-1-(3-methylfuran-2-yl)propan-1-ol
- 3-Amino-1-morpholin-4-yl-propan-1-one
- 3-Amino-2-methyl-1-(2-methylfuran-3-yl)propan-1-ol
Uniqueness
3-Amino-1-(2-methylfuran-3-yl)propan-1-one is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanone chain makes it a versatile intermediate for various synthetic applications.
Properties
Molecular Formula |
C8H11NO2 |
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Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-amino-1-(2-methylfuran-3-yl)propan-1-one |
InChI |
InChI=1S/C8H11NO2/c1-6-7(3-5-11-6)8(10)2-4-9/h3,5H,2,4,9H2,1H3 |
InChI Key |
RZAIERYNYOUXHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)CCN |
Origin of Product |
United States |
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